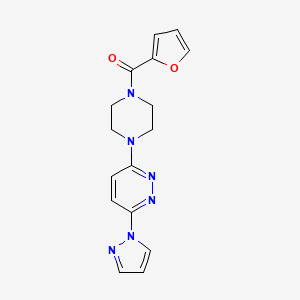
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone
Übersicht
Beschreibung
The compound “(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone” is a complex organic molecule. It contains several functional groups, including a pyrazole, a pyridazine, a piperazine, and a furan .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, was identified and developed . This alternative approach circumvented the inherent risk of dioxin formation associated with ortho-halo phenol derivatives present in the previous route. A Friedel–Crafts approach provided a reliable access to the key intermediate, subsequently followed by a Suzuki–Miyaura cross-coupling .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring attached to a pyridazine ring, which is further connected to a piperazine ring. The piperazine ring is then linked to a furan ring via a methanone group .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple reactive sites. The pyrazole, pyridazine, and piperazine rings could potentially undergo various substitution reactions. The furan ring, being an aromatic ether, could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It has a molecular weight of 348.4 g/mol . It has a topological polar surface area of 67.2 Ų, indicating its polarity . It has no hydrogen bond donors and five hydrogen bond acceptors .Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit significant activity against various cell lines , suggesting potential targets could be cellular proteins or enzymes involved in critical biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking, leading to alterations in the normal functioning of the target molecules .
Biochemical Pathways
Similar compounds have shown to affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and other cellular processes .
Pharmacokinetics
The metabolism and excretion of this compound would likely involve enzymatic transformations and renal or hepatic clearance, respectively .
Result of Action
Similar compounds have shown significant activity against various cell lines , suggesting that it may have potential cytotoxic effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with its targets. Additionally, the presence of other biomolecules could either facilitate or hinder the compound’s access to its targets .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various research studies.
Zukünftige Richtungen
There are several future directions for research on (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone. Some of these include further studies on its mechanism of action, optimization of its use in cancer treatment, and exploration of its potential applications in other areas of research such as neurodegenerative disorders.
In conclusion, this compound is a chemical compound that has shown promising therapeutic applications in various areas of scientific research. Further studies are needed to fully understand its mechanism of action and optimize its use in various research studies.
Wissenschaftliche Forschungsanwendungen
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone has been studied for its potential therapeutic applications in various scientific research studies. Some of the areas of research include cancer treatment, anti-inflammatory effects, and neurological disorders.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-16(13-3-1-12-24-13)21-10-8-20(9-11-21)14-4-5-15(19-18-14)22-7-2-6-17-22/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIFSIJBJBFZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide](/img/structure/B3200970.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B3200974.png)
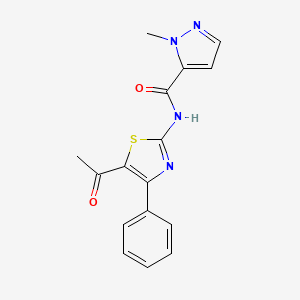
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B3200986.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3201006.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3201016.png)
![(E)-1-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B3201024.png)
![(E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3201025.png)

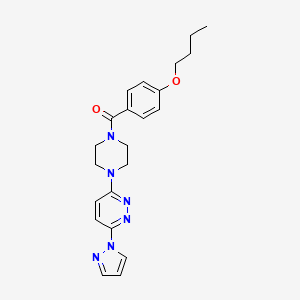
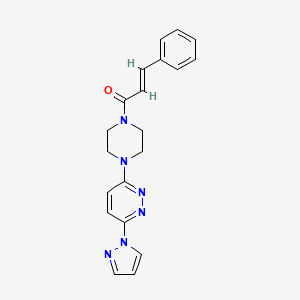
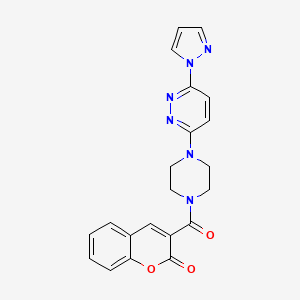
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B3201059.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide](/img/structure/B3201065.png)